molecular formula C24H25N7O4 B2402454 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872594-46-2

3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2402454
CAS No.: 872594-46-2
M. Wt: 475.509
InChI Key: WVUZHHJZVMFUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C24H25N7O4 and its molecular weight is 475.509. The purity is usually 95%.
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Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H27N5O3\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}_3

This compound features a triazolo-pyrimidinone core with substituents that enhance its biological profile. The presence of the dimethoxyphenyl and piperazine moieties is significant for its interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrazole and piperazine have shown significant cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties based on its structural analogs.

Key Findings:

  • Cytotoxicity : The compound's cytotoxicity was evaluated against several cancer cell lines including MCF7 (breast cancer), A375 (melanoma), and HCT116 (colon cancer). Preliminary results indicated IC50 values in the low micromolar range, suggesting potent activity.
    Cell LineIC50 (µM)Reference
    MCF71.88
    A3754.2
    HCT1160.39
  • Mechanisms of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Additionally, apoptosis induction was observed in treated cells.

Inhibition of Enzymatic Activity

Research indicates that similar compounds may act as inhibitors of metalloproteinases (MMPs), which are implicated in tumor metastasis. The compound's ability to inhibit MMPs could contribute to its anticancer efficacy by preventing cancer cell invasion and migration.

Case Studies

  • Study on Piperazine Derivatives : A study conducted by Bouabdallah et al. demonstrated that piperazine-containing compounds exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively. This supports the hypothesis that piperazine moieties enhance anticancer activity .
  • Triazole Derivatives : Research by Zheng et al. on triazole-linked benzimidazole derivatives showed promising results against various cancer cell lines, reinforcing the potential of triazole-containing compounds in anticancer therapy .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-34-19-9-8-18(14-20(19)35-2)31-23-22(26-27-31)24(33)30(16-25-23)15-21(32)29-12-10-28(11-13-29)17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZHHJZVMFUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.